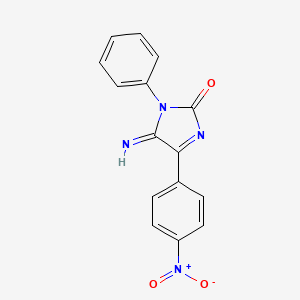
2,4-diamino-5-(5-hydroxy-1-nitropentan-2-yl)-1H-pyrimidin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-diamino-5-(5-hydroxy-1-nitropentan-2-yl)-1H-pyrimidin-6-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with amino groups at positions 2 and 4, a hydroxy-nitropentyl group at position 5, and a keto group at position 6. Its unique structure suggests potential utility in medicinal chemistry and biochemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diamino-5-(5-hydroxy-1-nitropentan-2-yl)-1H-pyrimidin-6-one typically involves multi-step organic reactions. One possible synthetic route includes:
Formation of the Pyrimidine Ring: Starting from a suitable precursor such as a β-keto ester, the pyrimidine ring can be constructed through a series of condensation reactions with guanidine or its derivatives.
Introduction of the Hydroxy-Nitropentyl Group: The hydroxy-nitropentyl group can be introduced via a nitration reaction followed by reduction and subsequent hydroxylation.
Final Assembly: The final compound is obtained by coupling the pyrimidine core with the hydroxy-nitropentyl group under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to scale up the process. This includes:
Batch or Continuous Flow Reactors: To handle large volumes and maintain consistent reaction conditions.
Purification Techniques: Such as crystallization, chromatography, and recrystallization to achieve the desired purity levels.
Quality Control: Rigorous testing to ensure the compound meets industry standards for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
2,4-diamino-5-(5-hydroxy-1-nitropentan-2-yl)-1H-pyrimidin-6-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Formation of 2,4-diamino-5-(5-oxo-1-nitropentan-2-yl)-1H-pyrimidin-6-one.
Reduction: Formation of 2,4-diamino-5-(5-hydroxy-1-aminopentan-2-yl)-1H-pyrimidin-6-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: As a lead compound for developing new drugs targeting specific enzymes or receptors.
Biochemical Research: Studying enzyme inhibition, receptor binding, and metabolic pathways.
Industrial Chemistry: As an intermediate in the synthesis of more complex molecules or as a catalyst in certain reactions.
Mecanismo De Acción
The mechanism of action of 2,4-diamino-5-(5-hydroxy-1-nitropentan-2-yl)-1H-pyrimidin-6-one involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxy groups can form hydrogen bonds with active sites, while the nitro group can participate in redox reactions. These interactions can modulate the activity of the target, leading to desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,4-diamino-6-hydroxypyrimidine: Lacks the hydroxy-nitropentyl group, making it less complex.
5-nitro-2,4-diaminopyrimidine:
2,4-diamino-5-(5-hydroxy-1-methylpentan-2-yl)-1H-pyrimidin-6-one: Similar structure but with a methyl group instead of a nitro group, altering its chemical properties.
Uniqueness
2,4-diamino-5-(5-hydroxy-1-nitropentan-2-yl)-1H-pyrimidin-6-one is unique due to the presence of both hydroxy and nitro groups on the pentyl chain, which provides a distinct set of chemical reactivity and potential biological activity compared to its analogs.
Propiedades
Número CAS |
656830-83-0 |
|---|---|
Fórmula molecular |
C9H15N5O4 |
Peso molecular |
257.25 g/mol |
Nombre IUPAC |
2,4-diamino-5-(5-hydroxy-1-nitropentan-2-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H15N5O4/c10-7-6(8(16)13-9(11)12-7)5(2-1-3-15)4-14(17)18/h5,15H,1-4H2,(H5,10,11,12,13,16) |
Clave InChI |
FLTUGUDVUXXQOB-UHFFFAOYSA-N |
SMILES canónico |
C(CC(C[N+](=O)[O-])C1=C(N=C(NC1=O)N)N)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4-Dibromo-2-[(6-bromohexyl)oxy]-5-(hexyloxy)benzene](/img/structure/B12546582.png)
![2,4,6-Tris[4-(4-phenylphenyl)phenyl]pyridine](/img/structure/B12546586.png)
![1-[(Iodoacetyl)oxy]-1H-pyrrole-2,5-dione](/img/structure/B12546589.png)
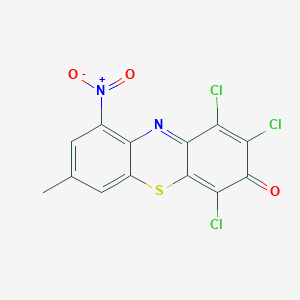

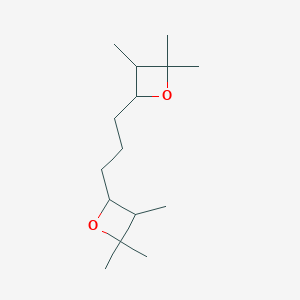

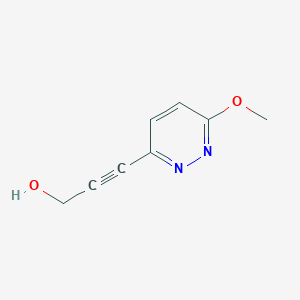
![(5S)-2,4,5-Trimethyl-5,6,7,8-tetrahydronaphtho[2,3-b]furan-9-ol](/img/structure/B12546641.png)

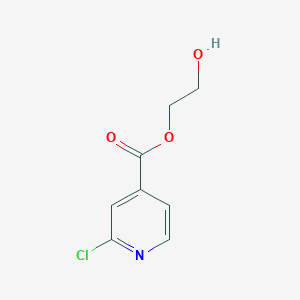
![2-Bromo-4-{[tert-butyl(dimethyl)silyl]oxy}cyclopent-2-en-1-one](/img/structure/B12546661.png)
![Benzenamine, N-[4-methyl-1-(1-methylethenyl)-5-hexenyl]-](/img/structure/B12546663.png)
